(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Overview
Description
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one is a complex organic compound with a unique structure that includes a quinolizine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, general principles of organic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions to ensure cost-effectiveness and scalability while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with different functional groups, while reduction can produce amine-containing compounds.
Scientific Research Applications
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one: shares similarities with other quinolizine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13-8-10(14-17)7-12-11-4-2-1-3-9(11)5-6-15(12)13/h1-4,12,17H,5-8H2/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEPMOFLBDSXGL-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=NO)CC2=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(C/C(=N\O)/CC2=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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